molecular formula C14H10F2O2 B1416574 4-(3,5-Difluorophenyl)phenylacetic acid CAS No. 886363-26-4

4-(3,5-Difluorophenyl)phenylacetic acid

Cat. No. B1416574
M. Wt: 248.22 g/mol
InChI Key: INSAZACHUCPLOA-UHFFFAOYSA-N
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Description

“4-(3,5-Difluorophenyl)phenylacetic acid” is a chemical compound. It is an important pharmaceutical intermediate . The molecular formula of this compound is C14H10F2O2 .

Scientific Research Applications

Photostimulated Reactions in Organic Synthesis

Phenylacetic acid dianions, closely related to 4-(3,5-Difluorophenyl)phenylacetic acid, have been studied for their reactivity under photostimulation with aryl halides. This process, which appears to follow an S(RN)1 mechanism, results in aryl substitution products. The influence of the metallic cation on the regiochemistry of arylation is a key focus, highlighting the specific roles of potassium, sodium, and lithium counterions in determining the product distribution (Nwokogu et al., 2000).

Microbial Production of Phenylacetic Acid Derivatives

Curvularia lunata, a fungus, has been observed to produce phenylacetic acid derivatives when grown on specific media. This research demonstrates the potential for microbial synthesis of complex organic compounds and their subsequent applications in fields like antimicrobial and antioxidant research (Varma et al., 2006).

Development of Novel Anti-Malarial Agents

Research on novel anti-malarial agents has led to the development of compounds where a phenylacetic acid substructure plays a critical role. Specifically, the acyl residue at the 2-amino group of the benzophenone core needs to be a phenylacetic acid substructure for effective anti-malarial activity, demonstrating the potential of phenylacetic acid derivatives in medicinal chemistry (Wiesner et al., 2003).

Differentiation of Natural and Synthetic Phenylacetic Acids

The differentiation of natural and synthetic phenylacetic acids, relevant to 4-(3,5-Difluorophenyl)phenylacetic acid, is significant in food technology and authenticity verification. Deuterium NMR spectroscopy has been employed to distinguish between these sources based on the deuterium content in different positions of the aromatic ring, offering a novel analytical approach (Aleu et al., 2002).

Applications in Plant Growth and Regeneration

4-Phenylbutyric acid, structurally related to 4-(3,5-Difluorophenyl)phenylacetic acid, has been found to promote plant regeneration, mimicking the effect of auxin. This finding underscores the potential utility of phenylacetic acid derivatives in plant tissue culture and plant biology research (Iwase et al., 2022).

Synthesis of Antimicrobial Compounds

The synthesis of 4-aminophenylacetic acid derivatives, which are structurally related to 4-(3,5-Difluorophenyl)phenylacetic acid, has shown promising antimicrobial activities. These compounds, characterized by analytical and spectral data, offer insights into the development of new antimicrobial agents (Bedair et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, “3,5-Difluorophenylacetic acid”, indicates that it causes skin and eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, to wash hands and skin thoroughly after handling, and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

2-[4-(3,5-difluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSAZACHUCPLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654124
Record name (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorophenyl)phenylacetic acid

CAS RN

886363-26-4
Record name (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-26-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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